ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-4-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-16-13(15)11-8(2)17-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTZREOELHQMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.
Knoevenagel Condensation: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Pharmaceutical Applications
Biological Activities
Research indicates that derivatives of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate exhibit a range of biological activities. Notably, chromone derivatives are recognized for their pharmacological effects, including:
- Antioxidant Activity : Compounds related to this compound have shown potential in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
- Anti-inflammatory Properties : Studies suggest that these compounds can inhibit pathways involved in inflammation, making them candidates for anti-inflammatory drug development .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
Case Study: Antihistaminic Activity
A study evaluated several chromone derivatives, including those related to this compound, for their antihistaminic activity. The results showed significant inhibition of histamine-induced contractions in guinea pig ileum, suggesting potential therapeutic uses in treating allergic reactions .
Dyes and Optical Brighteners
Coumarin derivatives, including this compound, are used in the development of dyes and fluorescent indicators. Their ability to absorb light and emit fluorescence makes them suitable for applications in laser technology and optical brighteners .
Mechanism of Action
The biological activity of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Key structural analogues and their distinguishing features are summarized below:
Table 1: Structural Analogues and Substituent Variations
Physicochemical Properties
Substituents significantly influence solubility, stability, and reactivity:
- This compound : Exhibits moderate hydrophobicity (logP ≈ 2.1) due to the ethyl ester and methyl groups. Stable under dry storage at 2–8°C .
- Amide Derivatives : Increased polarity (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) enhances water solubility but reduces membrane permeability .
- Amino-Substituted Analogues: Basic amino groups (e.g., CXL017) improve solubility in acidic environments, facilitating drug formulation .
- Bromophenyl Derivatives : Higher molecular weight (e.g., 472.31 g/mol) and halogen presence reduce aqueous solubility but enhance binding to hydrophobic protein pockets .
Key Findings :
- Anticancer Activity : CXL017 demonstrates superior potency due to its dimethoxyphenyl and ethoxy-oxoethyl groups, which enhance target binding .
- Fluorescence : 4-Methoxyphenyl esters exhibit strong fluorescence, making them suitable for optical materials .
- Antimicrobial Effects : Methyl and halogen substituents (e.g., Br, Cl) correlate with enhanced activity against resistant strains .
Biological Activity
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is a compound belonging to the chromene class of organic molecules, characterized by its unique structural features that contribute to its biological activity. This article reviews the compound's properties, synthesis, and various biological activities, including antioxidant, antimicrobial, and anticancer effects.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 232.23 g/mol. Its structure includes a chromone backbone with a carboxylate group and an ethyl ester, enhancing its reactivity and potential biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the chromone ring followed by the introduction of the carboxylate and ethyl groups. Various methods have been explored to optimize yield and purity during synthesis.
1. Antioxidant Activity
Many derivatives of chromones, including this compound, exhibit significant antioxidant properties. These compounds can mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases.
2. Antimicrobial Properties
Research indicates that chromone derivatives possess antimicrobial activity. This compound has shown effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent.
3. Anticancer Potential
A notable area of research focuses on the anticancer properties of this compound. Studies have demonstrated that certain chromone derivatives can preferentially kill multidrug-resistant (MDR) cancer cells by targeting specific pathways involved in apoptosis and cell survival mechanisms. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by modulating intracellular calcium levels and inhibiting anti-apoptotic proteins .
In Vitro Studies on Enzyme Inhibition
Recent studies have assessed the enzyme inhibitory activities of various chromone derivatives, including this compound. For example, derivatives were evaluated for their ability to inhibit tyrosinase activity, a key enzyme in melanin production. The most potent derivatives exhibited IC50 values comparable to established inhibitors like kojic acid .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Tyrosinase inhibition |
| Kojic Acid | 30 ± 0.5 | Tyrosinase inhibition |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. These studies help clarify the mechanism of action and guide further modifications to enhance biological activity .
Q & A
Q. What are the standard synthetic routes for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate?
The compound is typically synthesized via a Knoevenagel condensation between substituted benzaldehydes and active methylene compounds (e.g., ethyl acetoacetate). For example, a protocol involving 4-chlorobenzaldehyde, ethyl acetoacetate, and piperidine catalysis under reflux in ethanol yields the chromene core. Cyclization and functional group modifications follow, with reaction times ranging from 6–8 hours .
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
Key techniques include:
- 1H/13C NMR : To identify functional groups (e.g., ester carbonyl at δ ~165–170 ppm, aromatic protons). provides NMR spectral data for a structurally analogous chromene derivative .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations.
- Mass spectrometry (MS) : Validates molecular weight (e.g., HRMS for exact mass) .
Q. How can the purity of this compound be assessed chromatographically?
High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is standard. Retention time comparison against a reference standard and peak integration (>95% area) ensures purity. highlights purity analysis protocols for similar chromene derivatives .
Q. What in vitro assays evaluate its biological activity (e.g., anticancer)?
Common assays include:
- MTT assay : Measures cell viability in cancer lines (e.g., MCF-7, HeLa).
- Apoptosis markers : Caspase-3 activation via Western blotting. notes antiproliferative studies on chromene derivatives .
Q. What solvents are suitable for recrystallization?
Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity. describes recrystallization in diethyl ether for a related compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst optimization : Replace piperidine with 1,8-diazabicycloundec-7-ene (DBU) for enhanced cyclization efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
Q. What strategies resolve contradictions in reported bioactivity data?
- Standardized assays : Replicate studies under identical conditions (e.g., cell line, IC50 protocols).
- Purity verification : Use HPLC or LC-MS to exclude impurities affecting activity.
- SAR studies : Correlate substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl) with activity trends. demonstrates SAR analysis for chromene analogues .
Q. How can molecular docking predict interactions with biological targets?
Q. How to design derivatives for improved solubility and bioavailability?
- Polar substituents : Introduce amino (-NH2) or hydroxyl (-OH) groups via nucleophilic substitution.
- Prodrug strategies : Ester hydrolysis to carboxylic acid derivatives enhances aqueous solubility. discusses sulfonamide modifications for solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
